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Compound of Interest

Compound Name:
3-Cyclopropoxy-4-methoxy-N-

methylaniline

Cat. No.: B14844523

Get Quote

Executive Summary & Retrosynthetic Strategy
The target molecule, 3-Cyclopropoxy-4-methoxy-N-methylaniline, is a highly functionalized

aniline derivative likely serving as a pharmacophore in PDE4 inhibitors or similar anti-

inflammatory agents.

Key Synthetic Challenges:

O-Cyclopropylation: Direct alkylation of phenols with cyclopropyl halides is kinetically

disfavored (

on a strained ring) and requires harsh conditions that degrade sensitive substrates.

N-Monomethylation: Selective formation of the secondary amine (

-methyl) without over-alkylation to the tertiary amine (

-dimethyl) is difficult using standard alkyl halides.
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Strategic Solution: We employ a Vinyl Ether / Simmons-Smith route for the cyclopropyl ether

formation, offering superior scalability and safety over direct alkylation. For the amine, we

utilize N-Formylation followed by Reduction, ensuring 100% mono-methyl selectivity.

Retrosynthetic Analysis (Graphviz Diagram)
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Caption: Retrosynthetic disconnection showing the Vinyl Ether route for O-cyclopropylation and

Formylation/Reduction for selective N-methylation.

Detailed Experimental Protocols
Stage 1: Scaffold Construction (O-Cyclopropylation)
Rationale: While direct cyclopropylation using cyclopropyl bromide is possible, it requires

temperatures >140°C in DMF, leading to thermal decomposition. The Vinyl Ether route

operates at lower temperatures and is the industry standard for introducing O-cyclopropyl

groups.

Step 1.1: Alkylation to 2-Chloroethyl Ether
Reagents: 3-Hydroxy-4-methoxy-nitrobenzene (1.0 equiv), 1-Bromo-2-chloroethane (1.5

equiv), K₂CO₃ (2.0 equiv), Acetonitrile (ACN).

Procedure:

Charge reactor with 3-Hydroxy-4-methoxy-nitrobenzene and ACN (10 vol).

Add K₂CO₃ and 1-Bromo-2-chloroethane.

Heat to reflux (80°C) for 12–16 hours. Monitor by HPLC.

Workup: Cool to 20°C. Filter inorganic salts. Concentrate filtrate.[1][2] Partition residue

between Ethyl Acetate (EtOAc) and water.[1][2] Wash organic layer with brine, dry

(MgSO₄), and concentrate.[1][2][3]

Output: 3-(2-Chloroethoxy)-4-methoxy-nitrobenzene.

Step 1.2: Elimination to Vinyl Ether
Reagents: Intermediate 1.1, Potassium tert-butoxide (tBuOK, 1.2 equiv), THF.

Procedure:

Dissolve Intermediate 1.1 in anhydrous THF (8 vol). Cool to 0°C.[4]
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Add tBuOK portion-wise, maintaining internal temp <5°C (Exothermic).

Stir at 0°C for 1 hour, then warm to 20°C for 2 hours.

Workup: Quench with saturated NH₄Cl solution. Extract with EtOAc.[1][2][3]

Output: 3-(Vinyloxy)-4-methoxy-nitrobenzene.

Step 1.3: Simmons-Smith Cyclopropanation (Critical Step)
Reagents: Vinyl Ether Intermediate (1.0 equiv), Diethylzinc (Et₂Zn, 1.0M in hexanes, 2.5

equiv), Diiodomethane (CH₂I₂, 2.5 equiv), Dichloromethane (DCM).

Safety Note: Et₂Zn is pyrophoric. CH₂I₂ is light-sensitive. Perform under strict inert

atmosphere (N₂/Ar).

Procedure:

Charge DCM (15 vol) and CH₂I₂ to a dry reactor under N₂. Cool to -15°C.

Slow Addition: Add Et₂Zn solution dropwise over 1 hour. Caution: Violent exotherm if

added too fast. A white precipitate (Furukawa reagent) forms.

Stir at -15°C for 30 mins.

Add solution of Vinyl Ether (from 1.2) in DCM dropwise.

Allow to warm to room temperature (RT) and stir for 12 hours.

Quench (Critical): Cool to 0°C. Slowly add saturated NH₄Cl. Gas evolution occurs.

Purification: Separate layers. Wash organic layer with Na₂SO₃ (to remove iodine) and

NaHCO₃. Pass through a silica plug if necessary.

Output:3-Cyclopropoxy-4-methoxy-nitrobenzene.

Stage 2: Functional Group Manipulation
Step 2.1: Nitro Reduction
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Reagents: Nitro intermediate, 10% Pd/C (5 wt%), Methanol, Hydrogen (1 atm or balloon).

Procedure:

Standard hydrogenation at RT for 4–6 hours.

Filter through Celite to remove catalyst.[2] Concentrate to yield 3-Cyclopropoxy-4-

methoxyaniline.

Step 2.2: Selective N-Monomethylation (Formylation/Reduction)
Rationale: Direct methylation with MeI often yields a mix of mono- and di-methylated products.

The Formylation/Reduction sequence guarantees mono-selectivity.

Sub-step A: N-Formylation

Reflux the aniline in Formic Acid (5 vol) or Ethyl Formate for 4 hours.

Concentrate to dryness to get the N-formyl intermediate.

Sub-step B: Amide Reduction

Dissolve N-formyl intermediate in anhydrous THF.

Add Borane-DMS complex (2.0 equiv) or LiAlH4 (1.5 equiv) at 0°C.

Heat to reflux for 2 hours.

Quench: Cool to 0°C. Carefully add Methanol (for Borane) or Water/NaOH (for LiAlH4).

Hydrolysis: If Borane was used, reflux with dilute HCl for 1 hour to break the boron-amine

complex.

Isolation: Basify to pH 10, extract with DCM, dry, and concentrate.

Process Flow & Logic Map
The following diagram illustrates the critical decision points and process controls required for

reproducibility.
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Stage 1: O-Cyclopropylation (Vinyl Ether Route)

Stage 2: N-Methylation

Start: 3-Hydroxy-4-methoxy-nitrobenzene

1. Alkylation
(BrCH2CH2Cl, K2CO3)
IPC: HPLC >98% Conv.

2. Elimination
(tBuOK, THF)

Control: Temp <5°C

3. Simmons-Smith
(Et2Zn, CH2I2)

Safety: Pyrophoric Handling

4. Nitro Reduction
(H2, Pd/C)

5. N-Formylation
(HCOOH)

6. Amide Reduction
(Borane-DMS)

IPC: No Over-alkylation

Final Product:
3-Cyclopropoxy-4-methoxy-N-methylaniline
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Caption: Process flow diagram highlighting In-Process Controls (IPC) and safety critical steps

(Red).

Quantitative Data Summary
Parameter Step 1.3 (Simmons-Smith) Step 2.2 (Methylation)

Yield (Typical) 75 - 85% 80 - 90%

Purity (HPLC) >95% (after workup) >98% (final)

Key Impurity Unreacted Vinyl Ether N,N-Dimethyl aniline (<0.1%)

Temp Range -15°C to 25°C 0°C to 65°C

Scale Factor
Linear (Flow chem

recommended for >1kg)
Linear
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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